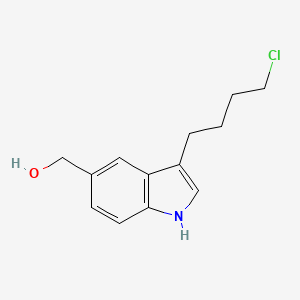
3-(4-Chlorobutyl)-1H-indole-5-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorobutyl)-1H-indole-5-methanol is a chemical compound that belongs to the indole family Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals
Vorbereitungsmethoden
The synthesis of 3-(4-Chlorobutyl)-1H-indole-5-methanol typically involves several steps. One common method starts with the preparation of 5-cyanoindole, which is then subjected to a Friedel-Crafts acylation reaction using 4-chlorobutyryl chloride under the catalysis of Lewis acids. The resulting 3-(4-chlorobutyryl)-5-cyanoindole is then reduced to form the desired product . This method is advantageous due to its simplicity, cost-effectiveness, and high yield, making it suitable for industrial production.
Analyse Chemischer Reaktionen
3-(4-Chlorobutyl)-1H-indole-5-methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, converting the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorobutyl group, where nucleophiles like amines or thiols replace the chlorine atom, forming new derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the formation of alcohols and carboxylic acids.
Wissenschaftliche Forschungsanwendungen
3-(4-Chlorobutyl)-1H-indole-5-methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of drugs targeting specific receptors or enzymes.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(4-Chlorobutyl)-1H-indole-5-methanol involves its interaction with molecular targets such as enzymes or receptors. The chlorobutyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The indole ring structure allows for interactions with various biological pathways, influencing processes like cell signaling and metabolism .
Vergleich Mit ähnlichen Verbindungen
3-(4-Chlorobutyl)-1H-indole-5-methanol can be compared with other indole derivatives, such as:
3-(4-Chlorobutyl)-1H-indole-5-carbonitrile: This compound has a similar structure but features a cyano group instead of a methanol group, which can alter its reactivity and applications.
5-Chloroindole: This simpler indole derivative lacks the butyl group, making it less versatile in terms of chemical modifications.
Indole-3-acetic acid: A naturally occurring indole derivative that plays a crucial role in plant growth and development.
Eigenschaften
CAS-Nummer |
143612-81-1 |
|---|---|
Molekularformel |
C13H16ClNO |
Molekulargewicht |
237.72 g/mol |
IUPAC-Name |
[3-(4-chlorobutyl)-1H-indol-5-yl]methanol |
InChI |
InChI=1S/C13H16ClNO/c14-6-2-1-3-11-8-15-13-5-4-10(9-16)7-12(11)13/h4-5,7-8,15-16H,1-3,6,9H2 |
InChI-Schlüssel |
ZLCXRFVIWZPULV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1CO)C(=CN2)CCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,7-Dibromo-8,8-dichlorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14135753.png)
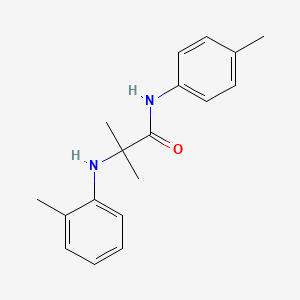
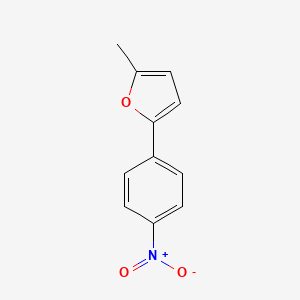

![6-(3-Bromo-4-fluorophenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14135775.png)
![1-[5-(3-Aminobutyl)thiophen-2-yl]ethan-1-one](/img/structure/B14135782.png)
![N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B14135793.png)
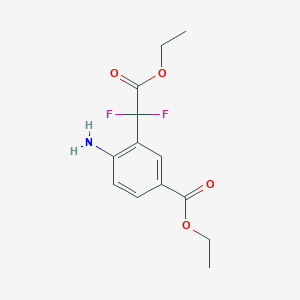
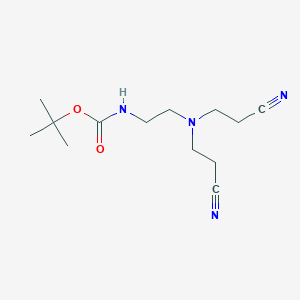
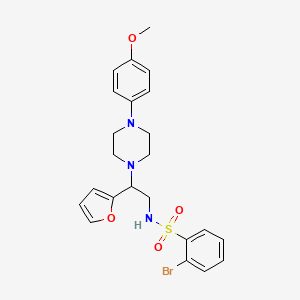
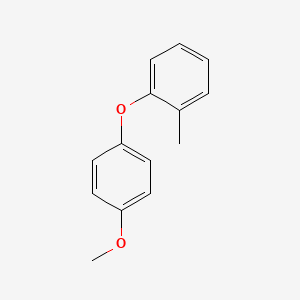


![N-[2-[4-[(2-chlorophenyl)methyl]-2,2-dimethyloxan-4-yl]ethyl]-1-thiophen-2-ylethanamine](/img/structure/B14135828.png)
